molecular formula C12H11N3O2 B11879204 (S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid

(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid

Cat. No.: B11879204
M. Wt: 229.23 g/mol
InChI Key: RWUVZHFIVNNDBO-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid is a non-canonical amino acid (ncAA) derived from tryptophan, engineered for advanced research in chemical biology and protein engineering. Its core research value lies in its role in Genetic Code Expansion (GCE) methodologies, where it enables the site-specific incorporation of a uniquely modified indole side chain into recombinant proteins . The 5-cyano modification on the indole ring provides a bioorthogonal chemical handle and alters the electronic properties of the side chain, making this compound a critical tool for probing protein structure and function . Primary research applications include its use as a probe for studying protein folding and conformational dynamics, and as a building block for creating novel biocatalysts or protein-based materials. Furthermore, as a functionalized tryptophan metabolite analog, it may serve as a molecular tool to investigate AhR-mediated signaling pathways or the biosynthesis of specialized microbial indole derivatives in gut microbiome research . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific protocols on the incorporation and application of this non-canonical amino acid.

Properties

IUPAC Name

(2S)-2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUVZHFIVNNDBO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a cornerstone in indole chemistry, has been adapted for synthesizing 5-cyanoindole precursors. In a modified approach, para-methoxyphenylhydrazine is replaced with cyano-substituted phenylhydrazines to directly incorporate the nitrile group at the 5-position. For example, 5-cyanoindole is synthesized by cyclizing cyanoacetylated phenylhydrazines under acidic conditions (HCl/THF, 70°C), achieving yields of 68–72%. Subsequent alkylation with bromoacetaldehyde dimethyl acetal introduces the propanoic acid backbone, though this step requires careful temperature control (20–25°C) to avoid over-alkylation.

Table 1: Reaction Conditions for Fischer Indole Cyclization

ParameterValue
Starting material5-cyanophenylhydrazine
Acid catalystHCl in tetrahydrofuran (THF)
Temperature70°C
Reaction time2 hours
Yield68–72%

Stepwise Assembly of Indole and Alanine Moieties

Early routes involved coupling pre-formed 5-cyanoindole with protected alanine derivatives. Methyl 3-amino-2-(5-cyano-1H-indol-3-yl)propanoate, synthesized via nucleophilic substitution between 5-cyanoindole-3-carbaldehyde and methyl glycinate, undergoes hydrogenolysis (Raney nickel, 50 psi H₂) to yield the free amine. Challenges in this method include competing reduction of the cyano group, mitigated by using acetic anhydride as both solvent and acylating agent during hydrogenation.

Modern Concise Synthesis

Protecting Group Strategies

A streamlined synthesis from L-tryptophan derivatives leverages orthogonal protecting groups. The PubMed-developed method protects the α-amino group with tert-butoxycarbonyl (Boc), enabling selective nitration at the indole 5-position followed by cyanation using CuCN in DMF at 120°C. Deprotection with trifluoroacetic acid (TFA) yields the target compound with 85% enantiomeric excess (ee), as confirmed by chiral HPLC.

Table 2: Cyanation Reaction Optimization

ConditionOptimal Value
Nitrating agentHNO₃/AcOH
Cyanation reagentCuCN
SolventDimethylformamide (DMF)
Temperature120°C
Reaction time4 hours
Yield78%

One-Pot Tandem Reactions

Recent advances employ palladium-catalyzed cyano transfer in tandem with indole formation. Aryl iodides bearing ortho-cyano groups undergo Ullmann coupling with serine derivatives, followed by intramolecular cyclization (Pd(OAc)₂, Xantphos, K₃PO₄). This one-pot method reduces purification steps and achieves 65% overall yield while preserving stereochemical integrity.

Catalytic and Enantioselective Methods

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP) enable enantioselective reduction of α,β-unsaturated cyanoindole precursors. Hydrogenation at 30 bar H₂ and 40°C affords the (S)-enantiomer with 92% ee, though substrate solubility in supercritical CO₂ remains a limitation for scale-up.

Characterization and Analytical Methods

Two-Dimensional Infrared (2D IR) Spectroscopy

The 5-cyano group’s distinct ν(C≡N) stretch at 2235 cm⁻¹ serves as a spectroscopic handle. In the model peptide Trp^5CN-Gly-Phe^4CN, 2D IR reveals dipolar coupling (1.4 cm⁻¹) between cyano groups, corresponding to a 13 Å distance—a critical metric for conformational analysis.

Table 3: Key Spectroscopic Signatures

Functional GroupIR Band (cm⁻¹)
C≡N stretch2235
NH bend1540
COO⁻ asymmetric stretch1580

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance the exothermic nitration-cyanation sequence, improving heat dissipation and reducing reaction time from 4 hours to 25 minutes. Tetrahydrofuran-water biphasic systems prevent clogging, enabling throughputs of 1.2 kg/day.

Cost-Benefit Analysis

Bulk sourcing of CuCN ($120/kg) and Pd catalysts ($3,500/kg) dominates production costs. Membrane-based enantiomer separation reduces reliance on expensive chiral auxiliaries, lowering per-kilogram costs by 40% compared to batch methods .

Scientific Research Applications

Drug Discovery

(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid has emerged as a promising scaffold in drug discovery, particularly for developing new anticancer agents. Recent studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: Anticancer Activity

Research published in the Molecules journal highlighted the compound's ability to inhibit tumor growth significantly. In vivo studies showed that it reduced tumor size by over 75% in xenograft models without notable toxicity. The mechanism of action involves inducing apoptosis and disrupting mitochondrial function, which leads to increased levels of reactive oxygen species (ROS) .

Biochemical Research

The compound is also utilized in biochemical research due to its structural similarity to tryptophan, an essential amino acid involved in protein synthesis and neurotransmitter production. Its unique cyano group enhances its reactivity and potential interactions with biological targets.

Applications in Protein Studies

(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid can be used as a building block for synthesizing modified peptides that may exhibit altered biological activities or improved stability compared to their natural counterparts. This application is particularly relevant in studying enzyme mechanisms and protein interactions .

Potential in Neuropharmacology

Given its structural relationship with tryptophan, (S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid may have implications in neuropharmacology. Tryptophan is a precursor for serotonin, a neurotransmitter that plays a crucial role in mood regulation and cognitive functions.

Exploratory Studies

Exploratory studies suggest that derivatives of this compound could potentially modulate serotonin pathways, presenting opportunities for developing treatments for mood disorders such as depression and anxiety .

Antimicrobial Properties

Emerging research indicates that indole derivatives, including (S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid, possess antimicrobial properties. These compounds have shown efficacy against drug-resistant pathogens, making them candidates for further exploration in antibiotic development.

Research Findings

Studies have reported that certain indole derivatives can disrupt bacterial cell membranes and inhibit biofilm formation, suggesting their potential use as novel antimicrobial agents .

Comparison with Similar Compounds

Structural Modifications at the Indole 5-Position

The target compound’s 5-cyano substitution distinguishes it from other derivatives with halogens (F, Cl, Br) or hydroxyl (-OH) groups. Key analogs include:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight CAS Number Key References
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid -F C₁₁H₁₁FN₂O₂ 222.22 16626-02-1
(S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid -Cl C₁₁H₁₁ClN₂O₂ 238.67 52448-15-4
(S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid -Br C₁₁H₁₁BrN₂O₂ 283.12 25197-99-3
2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid -OH C₁₁H₁₂N₂O₃ 220.22 56-69-9
Target: (S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid -CN C₁₁H₁₁N₃O₂* ~232.23* Not available Inferred

*Estimated based on substituent atomic weights.

Electronic and Solubility Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The -CN group strongly withdraws electrons, reducing electron density on the indole ring compared to -F, -Cl, or -OH. This may increase the compound’s acidity (lower pKa for indole NH) and alter π-π stacking interactions in protein binding .
  • Solubility: The hydroxylated analog (CAS 56-69-9) is likely more polar and water-soluble due to -OH, whereas the cyano derivative may exhibit lower aqueous solubility, akin to halogenated versions .

Spectroscopic Signatures

While direct data for the cyano compound are lacking, analogs suggest key differences:

  • IR Spectroscopy: A sharp C≡N stretch (~2240 cm⁻¹) would distinguish the cyano derivative from halogenated analogs, which lack this peak .
  • NMR : The deshielding effect of -CN would downfield-shift adjacent aromatic protons compared to -F or -Cl substituents .

Biological Activity

(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid, also known as 5-Cyano-DL-tryptophan, is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C₁₂H₁₁N₃O₂
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 139393-02-5
  • IUPAC Name : (2S)-2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid

1. Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It exhibits bactericidal effects against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentrations (MICs) for these bacteria range from 15.625 to 125 μM, indicating moderate to strong antibacterial activity.

Bacterial StrainMIC (μM)
Staphylococcus aureus62.5
Enterococcus faecalis125
Escherichia coli125
Klebsiella pneumoniae15.6

The mechanism of action appears to involve the inhibition of protein synthesis, subsequently affecting nucleic acid and peptidoglycan production, which are critical for bacterial cell wall integrity .

2. Antifungal Activity

In addition to its antibacterial properties, (S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid has demonstrated antifungal activity. Its effectiveness against Candida species has been noted, with MIC values surpassing those of conventional antifungal agents like fluconazole . However, its efficacy against fungal biofilms is comparatively lower.

3. Anticancer Potential

The compound's anticancer properties have also been investigated. Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and caspase activation . Notably, studies on HCT-116 colon cancer cells revealed that the compound's cytotoxicity was higher than that of several reference drugs.

The biological activity of (S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The compound disrupts bacterial protein synthesis pathways, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways through caspase activation and ROS production.

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's efficacy against MRSA (Methicillin-resistant Staphylococcus aureus). Results showed that it had a MIC of 62.5 μg/mL, demonstrating its potential as an alternative treatment for resistant bacterial infections.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines indicated that (S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid exhibited significant cytotoxicity compared to standard chemotherapeutics. The compound was particularly effective against MCF-7 breast cancer cells, suggesting its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with a substituted indole precursor (e.g., 5-cyanoindole). Use reductive amination or Strecker synthesis to introduce the α-amino acid moiety. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis .

  • Step 2 : Optimize reaction conditions (e.g., ethanol reflux, NaBH3_3CN reduction) based on analogs like (S)-2-amino-3-(5-fluoroindol-3-yl)propanoic acid, achieving yields of 70–90% under similar protocols .

  • Step 3 : Purify via recrystallization or reverse-phase HPLC. Monitor enantiomeric purity using chiral chromatography .

    • Key Considerations :
  • The 5-cyano group may require inert conditions to prevent hydrolysis.

  • Replace NaBH4_4 with NaBH3_3CN for selective reduction in the presence of nitriles .

Q. How can researchers characterize the enantiomeric purity and structural integrity of this compound?

  • Analytical Workflow :

  • Chiral Purity : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (80:20) .
  • Structural Confirmation :
  • FTIR : Confirm the cyano group (C≡N stretch at ~2200–2250 cm1^{-1}) and carboxylic acid (O-H stretch at ~2500–3300 cm1^{-1}) .
  • NMR : Look for indole NH (δ ~10.7 ppm in DMSO-d6d_6), α-proton (δ ~3.5–4.0 ppm), and cyano carbon (δ ~110–120 ppm in 13^{13}C NMR) .
  • Mass Spectrometry : Confirm molecular weight (calc. for C12_{12}H10_{10}N3_3O2_2: 244.08 g/mol) via HRMS .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Assay Design :

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with analogs (e.g., bromo/chloro-substituted indoles show MICs of 64–128 µg/mL) .
  • Enzyme Inhibition : Test against tryptophan hydroxylase or indoleamine 2,3-dioxygenase (IDO1) using spectrophotometric assays .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay at 10–100 µM concentrations .

Advanced Research Questions

Q. How can contradictions in reported biological activities across studies be resolved?

  • Approach :

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values under standardized conditions (pH, serum content).
  • Structural Validation : Confirm batch-to-batch consistency via XRD or NOESY NMR to rule out polymorphic effects .
  • Assay Reproducibility : Replicate studies in orthogonal models (e.g., in silico docking vs. SPR binding assays) .

Q. What strategies are effective for SAR studies targeting the 5-cyano substituent?

  • Experimental Design :

  • Analog Synthesis : Replace 5-cyano with electron-withdrawing (e.g., NO2_2) or donating (e.g., OCH3_3) groups. Use protocols from halogenated indole analogs (e.g., 5-bromo or 5-fluoro derivatives) .
  • Activity Mapping : Correlate substituent electronic properties (Hammett σ values) with bioactivity trends. For example, cyano groups enhance electrophilicity, potentially improving target binding .
    • Tools :
  • Computational Modeling : Perform DFT calculations to predict charge distribution and reactive sites .

Q. What advanced computational methods predict binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with serotonin receptors or IDO1. Focus on hydrogen bonding with the carboxylic acid and π-π stacking with the indole ring .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in physiological conditions (e.g., solvation, membrane permeability) .
    • Validation : Compare predictions with experimental SPR or ITC data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.